molecular formula C38H74N4O15 B8106320 N-(Azido-PEG3)-N-bis(PEG4-Boc)

N-(Azido-PEG3)-N-bis(PEG4-Boc)

Cat. No.: B8106320
M. Wt: 827.0 g/mol
InChI Key: IYNIRASVYTYNIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG3)-N-bis(PEG4-Boc) typically involves the following steps:

Industrial Production Methods: Industrial production of N-(Azido-PEG3)-N-bis(PEG4-Boc) follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: N-(Azido-PEG3)-N-bis(PEG4-Boc) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    CuAAc: Copper sulfate and sodium ascorbate are commonly used as catalysts.

    SPAAC: No additional catalysts are required, making it suitable for biological applications.

Major Products: The major products formed from these reactions are triazole-linked compounds, which are valuable in various chemical and biological applications .

Mechanism of Action

The mechanism of action of N-(Azido-PEG3)-N-bis(PEG4-Boc) involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome . The azide group in N-(Azido-PEG3)-N-bis(PEG4-Boc) allows for efficient conjugation with alkyne-containing molecules, facilitating the formation of PROTACs .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H74N4O15/c1-37(2,3)56-35(43)7-13-45-19-25-51-31-33-54-29-23-49-17-11-42(10-16-48-22-28-53-27-21-47-15-9-40-41-39)12-18-50-24-30-55-34-32-52-26-20-46-14-8-36(44)57-38(4,5)6/h7-34H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNIRASVYTYNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H74N4O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

827.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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